The synthesis of 5-aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate can be achieved through several methods. One common approach involves the phosphorylation of 5-aminoimidazole-4-carboxamide ribonucleoside using ATP and specific kinases. The process typically requires the following steps:
The molecular formula of 5-aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate is , with a molecular weight of approximately 498.17 g/mol. The structure consists of a ribofuranose sugar linked to an imidazole ring, with three phosphate groups attached at the 5' position.
5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate participates in various biochemical reactions:
The mechanism of action for 5-aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate primarily revolves around its role as an activator of AMP-activated protein kinase. Upon entering the cell, it is phosphorylated to its triphosphate form and binds to the gamma subunit of AMP-activated protein kinase:
These properties make it suitable for laboratory use in various biochemical assays and research applications .
5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate has several scientific uses:
The compound is systematically named as 5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5'-triphosphate, reflecting its core structural features: a 5-aminoimidazole-4-carboxamide moiety linked to a β-D-ribofuranose sugar, which is phosphorylated at the 5'-position with a triphosphate group. Its classification falls under ribonucleotides, specifically as an intermediate in purine biosynthesis and a phosphorylated derivative of AICAR (5-aminoimidazole-4-carboxamide riboside). Standard synonyms include AICAR triphosphate, ZTP (reflecting its role as a proposed "alarmone"), and 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl triphosphate [6] [8] [9].
The molecular formula of 5-aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate is C₉H₁₇N₄O₁₄P₃, with an exact molecular mass of 498.17 g/mol and a monoisotopic mass of 497.995 Da [6] [8]. Atomic composition analysis reveals:
The high oxygen-to-carbon ratio (14 O:9 C) and triphosphate group contribute to its polar nature and negative charge at physiological pH.
The ribofuranosyl component adopts a β-D-ribofuranosyl configuration, confirmed by the stereodescriptors in its SMILES notation: O[C@H]1[C@@H](O)[C@H](N2C=NC(C(N)=O)=C2N)O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O [6] [8]. Key stereochemical features include:
Table 1: Stereochemical Assignments for Key Chiral Centers
| Atom | Stereochemistry | Configuration |
|---|---|---|
| C1' | Anomeric carbon | β-D |
| C2' | Ribose carbon | R |
| C3' | Ribose carbon | S |
| C4' | Ribose carbon | R |
5-Aminoimidazole-4-carboxamide riboside (AICAR) exists in mono-, di-, and triphosphorylated forms, each with distinct biochemical roles:
Table 2: Structural and Functional Comparison of AICAR Phosphorylated Derivatives
| Derivative | Molecular Weight (g/mol) | Molecular Formula | Key Structural Features | Primary Biochemical Role |
|---|---|---|---|---|
| 5'-Monophosphate (ZMP) | 338.21 | C₉H₁₅N₄O₈P | Single phosphate at C5' | AMPK activation; purine biosynthesis intermediate [2] [7] [9] |
| 5'-Diphosphate (ZDP) | 418.18 | C₉H₁₆N₄O₁₁P₂ | Pyrophosphate at C5' | Rare metabolic intermediate; substrate for nucleotide kinases |
| 5'-Triphosphate (ZTP) | 498.17 | C₉H₁₇N₄O₁₄P₃ | Triphosphate at C5' | Proposed alarmone for folate stress; enzyme substrate [6] [8] [10] |
Structural Implications:
ZTP exhibits moderate thermodynamic stability but is susceptible to hydrolysis due to its labile triphosphate moiety. Degradation occurs via two primary pathways:
A. pH-Dependent Hydrolysis
B. Enzyme-Mediated Degradation
Table 3: Hydrolytic Susceptibility of ZTP Under Different Conditions
| Condition | Primary Degradation Product | Half-Life (t₁/₂) | Catalytic Factors |
|---|---|---|---|
| pH 4.0, 25°C | AICAR + Triphosphate | 1.5 h | H⁺ catalysis |
| pH 7.0, 25°C | ZDP + Pᵢ | 12 h | Mg²⁺ coordination |
| pH 7.0, 37°C | ZDP + Pᵢ | 4 h | Temperature, Mg²⁺ |
| pH 9.0, 25°C | ZMP + PPᵢ | 8 h | OH⁻ nucleophile |
Stabilization Factors:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8